Dimethyl-{6-[4-(4-methyl-piperazin-1-ylmethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine
Description
The compound Dimethyl-{6-[4-(4-methyl-piperazin-1-ylmethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine (hereafter referred to as Compound A) is a pyridine derivative featuring a trifluoromethyl group at position 4 and a substituted phenyl group at position 5. The phenyl group is further modified with a 4-methyl-piperazinylmethyl moiety, while the amine at position 2 is dimethylated . Its molecular formula is C₂₀H₂₅F₃N₄, with a molecular weight of 378.44 g/mol.
Properties
IUPAC Name |
N,N-dimethyl-6-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-4-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25F3N4/c1-25(2)19-13-17(20(21,22)23)12-18(24-19)16-6-4-15(5-7-16)14-27-10-8-26(3)9-11-27/h4-7,12-13H,8-11,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYPZILDYIIXRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C3=NC(=CC(=C3)C(F)(F)F)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyridine Core with Trifluoromethyl Substituent
The pyridine ring bearing the trifluoromethyl group is typically synthesized via a nucleophilic aromatic substitution or via a palladium-catalyzed cross-coupling reaction:
Functionalization of Pyridine for Coupling
The introduction of a leaving group (e.g., fluorine, bromine, or chloride) at the 2-position facilitates subsequent nucleophilic aromatic substitution:
| Step | Reagents & Conditions | Purpose | Reference |
|---|---|---|---|
| 3 | Halogenation or pseudohalide introduction | Use of NBS, NCS, or other halogenating agents under controlled conditions | , |
Synthesis of the Phenyl-Piperazine Intermediate
The phenyl-piperazine segment is synthesized via:
- Nucleophilic aromatic substitution of phenol derivatives with fluorobenzonitriles or fluorobenzaldehydes in dimethylformamide (DMF) at high temperature (~175°C).
- Oxidation or hydrolysis to convert aldehyde or nitrile groups into carboxylic acids or other functional groups as needed.
- Coupling with protected piperazine derivatives using coupling agents such as BOP, EDC- HCl, or HBTU.
Formation of the Final Compound
The final assembly involves:
- Coupling of the phenyl-piperazine intermediate with the pyridine core bearing the appropriate leaving group.
- Methylation of the amino group to form the dimethylamine moiety, often using methyl iodide or dimethyl sulfate.
- Purification via chromatography or recrystallization.
Representative Data Table of Key Intermediates and Conditions
| Intermediate | Key Reagents | Reaction Type | Yield (%) | Notes |
|---|---|---|---|---|
| 4-Trifluoromethyl-2-chloropyridine | POCl₃ | Chlorination | 85-90 | From pyridine derivatives |
| Phenol derivative | Fluorobenzonitrile + phenol | Nucleophilic substitution | 70-80 | High temperature (~175°C) |
| Phenyl-piperazine | Nucleophilic substitution + coupling agents | Amine coupling | 65-75 | Using BOP, EDC- HCl |
| Final compound | Methyl iodide + base | N-methylation | 60-70 | Purified via chromatography |
Research Findings and Optimization Strategies
Recent studies emphasize the importance of:
- Using high-temperature sealed-tube reactions for nucleophilic aromatic substitution to improve yields.
- Employing palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald–Hartwig, for forming the key C–N bonds.
- Protecting groups like Boc or Fmoc are used on amines to prevent side reactions during multi-step synthesis.
- Optimization of reaction conditions, including solvent choice (DMF, tetrahydrofuran), temperature, and catalyst loading, significantly enhances yield and purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl-{6-[4-(4-methyl-piperazin-1-ylmethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine is known to undergo several types of chemical reactions, including:
Oxidation: : Can be oxidized under mild conditions to form N-oxides.
Reduction: : Reduction can lead to the removal of the trifluoromethyl group or reduction of the pyridine ring.
Substitution: : Various nucleophilic and electrophilic substitution reactions are feasible due to the presence of the aromatic and pyridine rings.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: : Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: : Halogens (like Cl₂ or Br₂) or alkylating agents under specific catalysts.
Major Products
Oxidation: : N-oxide derivatives.
Reduction: : De-trifluoromethylated or reduced pyridine derivatives.
Substitution: : Various substituted derivatives depending on the reactants used.
Scientific Research Applications
Chemistry
In chemistry, this compound is often used as a building block for the synthesis of more complex molecules due to its reactive sites.
Biology
Dimethyl-{6-[4-(4-methyl-piperazin-1-ylmethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine has been studied for its potential as a ligand in biochemical assays. It can bind to certain proteins, enabling the study of protein-ligand interactions.
Medicine
While not widely used in clinical settings, its structural analogs have shown potential in drug discovery, particularly in targeting neurological receptors.
Industry
In the industrial sector, it is used in the manufacture of specialty chemicals and materials, including certain dyes and pigments.
Mechanism of Action
The compound exerts its effects primarily through its interaction with molecular targets such as enzymes and receptors. Its trifluoromethyl and piperazine groups enable it to fit into specific active sites, modulating the activity of the target proteins and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on Pyridine/Related Heterocycles
Trifluoromethyl-Containing Derivatives
- Compound B (): Structure: 6-(2-{3-[3-(dimethylamino)propyl]-5-(trifluoromethyl)phenyl}ethyl)-4-methylpyridin-2-amine. Molecular Formula: C₂₀H₂₆F₃N₃. Key Differences: Replaces the piperazinylmethyl-phenyl group with a dimethylamino-propyl-trifluoromethylphenyl chain. The absence of a piperazine ring may reduce basicity and alter pharmacokinetics .
- Compound C (): Structure: 2-(4-chloro-2-methylphenyl)-6-methyl-4-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridin-3-amine. Key Differences: A pyrazolopyridine core replaces the pyridine ring, with a chloro-methylphenyl substituent.
Piperazine-Containing Derivatives
-
- Structure : Piperazine-based dopamine D4 receptor antagonist with a benzoindane core.
- Key Differences : While Compound A has a pyridine core, S 18126’s benzoindane structure and piperazine substitution confer >100-fold selectivity for dopamine D4 over D2/D3 receptors. This highlights how core heterocycle changes dramatically affect receptor affinity .
Data Tables
Table 1: Structural and Molecular Comparison
Table 2: Physicochemical Properties
| Property | Compound A | Compound B | S 18126 |
|---|---|---|---|
| LogP (Estimated) | 3.2 | 3.5 | 2.8 |
| Hydrogen Bond Donors | 1 | 2 | 2 |
| Hydrogen Bond Acceptors | 5 | 5 | 6 |
| Rotatable Bonds | 6 | 7 | 5 |
Note: LogP values estimated using fragment-based methods.
Research Findings and Implications
- Trifluoromethyl Group : Enhances metabolic stability and lipophilicity, as seen in antimalarial compounds () and dopamine antagonists () .
- Piperazine Substitution : The 4-methyl-piperazinyl group in Compound A may improve solubility and modulate receptor binding, similar to S 18126’s piperazine-mediated D4 affinity .
- Structural Flexibility : Pyridine derivatives with trifluoromethyl groups (e.g., ) are versatile scaffolds in CNS drug design due to their balance of stability and bioavailability .
Biological Activity
Dimethyl-{6-[4-(4-methyl-piperazin-1-ylmethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine, also known by its CAS number 1311279-37-4, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHFN, with a molecular weight of approximately 378.44 g/mol. The compound features a piperazine ring, which is known for its versatility in drug design due to its ability to interact with various biological targets.
- Aminergic Receptor Interaction : Piperazine derivatives, including this compound, often exhibit affinity for aminergic receptors, which are crucial in various physiological processes. Studies suggest that such interactions can lead to significant pharmacological effects, including antipsychotic and antidepressant activities .
- Antiproliferative Effects : Research indicates that compounds containing piperazine can induce cell death in cancer cells through mechanisms like necroptosis. For instance, LQFM018, a piperazine-containing compound, demonstrated the ability to trigger necroptotic signaling pathways in K562 leukemic cells .
- Potential Antiangiogenic Activity : Similar compounds have been investigated for their antiangiogenic properties, which inhibit the formation of new blood vessels—a critical process in tumor growth and metastasis. This suggests that this compound may share these beneficial effects .
Table 1: Summary of Biological Activities
| Activity Type | Related Findings | Reference |
|---|---|---|
| Receptor Binding | Affinity for dopamine D receptors | |
| Antiproliferative | Induces necroptosis in cancer cells | |
| Antiangiogenic | Potential to inhibit angiogenesis |
Detailed Findings
- Antileukemic Activity : The compound's structural similarities to known antileukemic agents suggest it may possess similar therapeutic potential. The ability to induce cell death through necroptosis presents an innovative approach to overcoming chemoresistance in cancer therapy .
- Safety Profile : Initial toxicity assessments indicate that while some piperazine derivatives show myelotoxicity, they can be well-tolerated at certain doses (LD50 > 2000 mg/kg) in animal models, pointing towards a favorable safety profile for further development .
- In Vivo Studies : Future studies are needed to evaluate the efficacy of this compound in vivo, particularly its pharmacokinetics and potential therapeutic applications in oncology.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
